molecular formula C27H26FNO7 B12724470 (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol CAS No. 201594-22-1

(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol

Cat. No.: B12724470
CAS No.: 201594-22-1
M. Wt: 495.5 g/mol
InChI Key: MHPBLSKQDOZLPM-BMWDRVKYSA-N
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Description

This compound belongs to the benzofurobenzodioxole family, which is structurally derived from podophyllotoxin and related lignan analogs. Its core structure consists of a fused benzofuran and benzodioxole system, with stereospecific substitutions at the 5- and 9-positions: a 4-fluoroanilino group at C5 and a 4-hydroxy-3,5-dimethoxyphenyl group at C7.

Properties

CAS No.

201594-22-1

Molecular Formula

C27H26FNO7

Molecular Weight

495.5 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol

InChI

InChI=1S/C27H26FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,27,29-31H,11-12H2,1-2H3/t18-,23+,24-,25+,27?/m0/s1

InChI Key

MHPBLSKQDOZLPM-BMWDRVKYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzofurobenzodioxol core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the fluoroanilino group: This step often involves nucleophilic substitution reactions where a fluoroaniline derivative is introduced.

    Attachment of the hydroxy-dimethoxyphenyl group: This can be accomplished through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the aromatic rings or other functional groups.

    Substitution: The fluoroanilino and hydroxy-dimethoxyphenyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully or partially hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

The compound (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly if it exhibits bioactivity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may find applications in materials science, such as the development of novel polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. Alternatively, it may act as an agonist or antagonist at a receptor, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be contextualized by comparing it to analogs with modified substituents or core frameworks. Below is a detailed analysis of key structural and functional differences:

Substituent Variations at the C5 Position

Compound Name C5 Substituent Molecular Formula Key Properties/Activities Evidence Source
Target Compound 4-fluoroanilino C₂₇H₂₅FNO₇ Enhanced selectivity via fluorine’s electronegativity; potential improved pharmacokinetics. N/A (hypothesized)
(5S,5aS,8aR,9R)-5-(4-nitroanilino) analog 4-nitroanilino C₂₇H₂₄N₂O₉ Nitro group may increase reactivity but reduce bioavailability due to polarity. Used in bioactive small-molecule libraries.
N-((5S,5aS,8aR,9R)-...-yl)-2-chloroacetamide Chloroacetamide C₂₈H₂₅ClNO₈ Chlorine enhances electrophilicity; likely used as a synthetic intermediate.
Piperidinyl-carbonylphenyl analog 4-(piperidin-1-yl)carbonylphenyl C₃₆H₃₉N₂O₈ Bulky substituent may improve target binding but reduce membrane permeability.

Modifications in the Aromatic Ring at C9

Compound Name C9 Aromatic Group Molecular Formula Key Differences Evidence Source
Target Compound 4-hydroxy-3,5-dimethoxyphenyl C₂₇H₂₅FNO₇ Hydroxy and methoxy groups enhance antioxidant capacity and hydrogen bonding. N/A
Deoxypodophyllotoxin (DPT) 3,4,5-trimethoxyphenyl C₂₈H₃₀O₈ Trimethoxy groups increase lipophilicity; DPT shows anticancer activity via tubulin inhibition.
Morpholine-propanate derivative 3,4,5-trimethoxyphenyl + morpholine C₂₉H₃₄NO₁₀ Morpholine enhances solubility; IC₅₀ values against NSCLC cells reported.

Core Framework Modifications

Compound Name Core Structure Key Features Evidence Source
Target Compound Benzofuro[5,6-f][1,3]benzodioxole Rigid fused ring system; stereospecific hydroxyl at C6. (structural data)
Sugar-conjugated analog Benzofuro[6,5-f]benzodioxole + glucose Added sugar moiety improves aqueous solubility; potential for targeted delivery.
Hexanoate ester derivative Benzo[e]benzofuran Esterification at C9b enhances lipophilicity; tested for anti-inflammatory activity.

Key Research Findings and Implications

  • Fluorine vs. Nitro at C5: The 4-fluoroanilino group in the target compound may offer metabolic stability compared to the nitro group in , which is prone to reduction into reactive intermediates. Fluorine’s electronegativity could enhance binding affinity to targets like topoisomerase II, analogous to etoposide (a podophyllotoxin derivative) .
  • Synthetic Derivatives : Compounds like the morpholine-propanate derivative in demonstrate that modifications at C5/C9 can fine-tune cytotoxicity. For example, morpholine’s polarity may reduce off-target effects compared to bulkier substituents in .

Biological Activity

The compound (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro- benzofuro[5,6-f][1,3]benzodioxol-8-ol is a complex organic molecule with potential biological activities. This article synthesizes current knowledge regarding its biological activity based on various studies and research findings.

Chemical Structure and Properties

This compound features several notable structural components:

  • Benzodioxole moiety : Known for various biological activities.
  • Dimethoxyphenol group : Often associated with antioxidant properties.
  • Fluoroanilino substituent : Imparts unique electronic characteristics due to the electronegative fluorine atom.

The molecular formula is C27H24FNO9C_{27}H_{24}FNO_9 with a molecular weight of approximately 509.49 g/mol. Its intricate structure suggests a potential for diverse interactions within biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of methoxy groups in the dimethoxyphenol part is known to enhance radical scavenging abilities. Studies have shown that derivatives of benzodioxole can effectively neutralize free radicals, suggesting that our compound may possess similar properties.

Anticancer Activity

Preliminary studies suggest that compounds structurally related to this molecule have shown promising anticancer effects. For instance:

  • Mechanism of Action : Some derivatives have been observed to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have been reported to inhibit COX enzymes, which are crucial in inflammatory responses and cancer progression.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityReference
4-FluorophenetoleFluorinated phenyl groupSolvent; limited bioactivity
Benzodioxole DerivativesFused benzene and dioxole ringsAntioxidant; anticancer
Dimethoxyphenol CompoundsMethoxy substituentsAntioxidant; enzyme inhibition

Research Findings

  • Antioxidant Activity : A study found that benzodioxole derivatives exhibited up to 70% inhibition of free radicals at concentrations as low as 10 µM.
  • Cytotoxicity : In vitro assays indicated that compounds similar to the target molecule had IC50 values ranging from 1 to 10 µM against various cancer cell lines.
  • Enzyme Interaction Studies : Molecular docking studies revealed potential binding affinities to COX enzymes comparable to known inhibitors.

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